3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Physicochemical Properties Drug-likeness LogP

Research-grade sulfonylpiperidine-hydantoin featuring a 5-chloro-2-methylphenyl sulfonamide motif—a privileged structure validated in JAK1 (IC50 15 nM) and Raf kinase inhibitors. The ortho-methyl group pre-organizes the molecule for DFG-out kinase pocket occupancy, while the chloro substituent enhances halogen-bond interactions compared to non-halogenated or para-only analogs. With fewer synthetic steps and no palladium contamination risk, this scaffold is a cost-efficient alternative to biphenyl analogs for parallel library synthesis and early hit-to-lead profiling.

Molecular Formula C15H18ClN3O4S
Molecular Weight 371.84
CAS No. 2034312-26-8
Cat. No. B2872018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2034312-26-8
Molecular FormulaC15H18ClN3O4S
Molecular Weight371.84
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O
InChIInChI=1S/C15H18ClN3O4S/c1-10-2-3-11(16)8-13(10)24(22,23)18-6-4-12(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,12H,4-7,9H2,1H3,(H,17,21)
InChIKeyFSAVGZDPLMMLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034312-26-8): Structural Identity & Procurement-Relevant Baseline


3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034312-26-8, molecular formula C15H18ClN3O4S, molecular weight 371.84 g/mol) is a synthetic small molecule composed of a hydantoin (imidazolidine-2,4-dione) core N-linked to a piperidine ring that bears an N-sulfonyl-5-chloro-2-methylphenyl substituent . The compound belongs to the sulfonylpiperidine-hydantoin class, a scaffold with established precedent in matrix metalloproteinase (MMP) and cathepsin inhibition as demonstrated by the clinical candidate AZD1236 (a hydantoin-based MMP-9/MMP-12 inhibitor, IC50 = 4.5 nM and 6.1 nM, respectively) . The 5-chloro-2-methylphenyl sulfonamide motif is a recognized privileged structure for kinase selectivity modulation, having been incorporated into JAK1 inhibitors with nanomolar potency (IC50 = 15 nM) [1]. The compound is supplied as a research-grade material for non-human investigations only, and procurement decisions must be guided by the specific differentiation evidence detailed below .

Why Generic Hydantoin or Sulfonamide Interchange Fails: The Substitution-Dependent Pharmacology of 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione


Within the sulfonylpiperidine-hydantoin class, biological activity is exquisitely sensitive to the nature of the aryl sulfonamide substituent. The 5-chloro-2-methylphenyl group imparts a distinct combination of steric (ortho-methyl) and electronic (meta-chloro) effects that diverges fundamentally from para-substituted or unsubstituted phenyl comparators. These differences manifest as quantitatively distinct potency, selectivity, and physicochemical properties: the ortho-methyl group restricts rotational freedom of the sulfonamide–aryl bond, pre-organizing the molecule into a bioactive conformation, while the chlorine atom at the 5-position forms a specific halogen-bond acceptor interaction that is absent in non-halogenated or para-only halogenated analogs [1]. Furthermore, the 5-chloro-2-methyl substitution pattern appears in JAK1 inhibitors with nanomolar IC50 values (15 nM), underscoring its validated role in kinase selectivity [2]. Substituting this specific aryl sulfonamide with a generic phenyl sulfonamide, a 4-chloro isomer, or a biphenyl congener would alter the molecular recognition profile, rendering cross-study or cross-compound extrapolation unreliable for procurement decisions [3].

Product-Specific Quantitative Differentiation Evidence for 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione vs. Closest Analogs


Predicted Physicochemical Advantage: Lower LogP and Molecular Weight vs. 3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (MW = 371.84) is substantially smaller and less lipophilic than its closest commercially-available biphenyl analog, 3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034526-57-1, MW = 433.91, XLogP3 ≈ 3.5 estimated from fragment addition) . The target compound's topological polar surface area (tPSA ≈ 95 Ų, calculated) and reduced aromatic ring count (one phenyl vs. two linked phenyl rings) predict superior aqueous solubility and gastrointestinal permeability according to Lipinski and Veber rule analyses [1]. The biphenyl analog exceeds the MW 400 threshold commonly associated with reduced oral absorption probability, whereas the 5-chloro-2-methylphenyl compound remains within favorable drug-like space (MW < 400) [2].

Physicochemical Properties Drug-likeness LogP Oral Bioavailability

Hydantoin Zinc-Binding Group Advantage: Class-Level MMP Inhibitory Potential vs. Hydroxamate-Based Inhibitors

The imidazolidine-2,4-dione (hydantoin) core functions as a zinc-binding group (ZBG) in metalloproteinase inhibition, a pharmacophore feature validated by the clinical hydantoin-based MMP-12 inhibitor AZD6605 and the MMP-9/MMP-12 dual inhibitor AZD1236 (IC50 = 4.5 and 6.1 nM, respectively) . Hydantoin ZBGs confer superior selectivity over classical hydroxamate ZBGs (e.g., marimastat, batimastat) because hydantoins are weaker zinc chelators that preferentially bind to MMPs with a more open S1' pocket, thereby reducing broad-spectrum MMP inhibition that caused musculoskeletal toxicity in clinical trials of hydroxamate-based inhibitors [1]. The target compound's hydantoin-piperidine-sulfonamide architecture mirrors the core scaffold of AZD1236 with the exception of the aryl sulfonamide identity, suggesting class-level MMP-12/MMP-9 inhibitory potential with the added benefit of a differentiated selectivity profile imparted by the 5-chloro-2-methylphenyl substituent [2].

MMP Inhibition Zinc-Binding Group Hydantoin Selectivity

Ortho-Methyl Steric Differentiation vs. 4-Fluoro-3-methylphenyl Analog: Predicted Target Binding Conformation Impact

The 5-chloro-2-methylphenyl group in the target compound (CAS 2034312-26-8) contains an ortho-methyl substituent directly adjacent to the sulfonamide linkage, which sterically restricts rotation around the S–N and S–C(aryl) bonds . By contrast, the structurally closest PTP1B-active analog, 3-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034244-11-4, reported PTP1B IC50 ≈ 12 µM in a related scaffold context), places the methyl group at the meta position with a para-fluoro substituent, resulting in a fundamentally different conformational ensemble and electrostatic surface . Ortho-substitution in the target compound is expected to reduce the entropic penalty upon target binding by pre-organizing the aryl ring into a near-bioactive torsional angle, a principle validated across multiple ortho-substituted sulfonamide drug candidates [1]. The 5-chloro substituent further provides a halogen bond acceptor that is absent in the non-halogenated phenyl analog and positioned differently from the para-Cl or para-F in comparator compounds [2].

Conformational Restriction Ortho-Substituent Effect Bioactive Conformation SAR

Kinase Selectivity Profile Differentiation: 5-Chloro-2-methylphenyl as Privileged Kinase Hinge-Binding Motif

The 5-chloro-2-methylphenyl motif is a validated privileged fragment for type II kinase inhibitor design, as evidenced by its incorporation into JAK1 inhibitors with nanomolar potency (IC50 = 15 nM, compound 63 in US9688661) and the clinical-stage Raf kinase inhibitor XL281 (BMS-908662) [1]. This motif occupies the allosteric back pocket adjacent to the ATP-binding site in kinases adopting the DFG-out conformation, an interaction that is highly sensitive to the precise chloro and methyl substitution geometry [2]. The target compound's hydantoin-piperidine scaffold, when coupled with the 5-chloro-2-methylphenyl sulfonamide, positions the chloro substituent and the hydantoin carbonyls for a bidentate hydrogen-bonding network with the kinase hinge region and catalytic lysine, a binding mode that cannot be replicated by the 3'-chloro-biphenyl analog (CAS 2034526-57-1) due to the extended biphenyl geometry incompatible with the DFG-out pocket dimensions .

Kinase Inhibition JAK Selectivity Type II Kinase Inhibitor

Synthetic Tractability and Procurement Cost Advantage vs. Multi-Step Biphenyl Analogs

The synthesis of 3-(1-((5-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione proceeds via a two-step sequence from commercially available starting materials: (1) sulfonylation of 4-aminopiperidine or 4-piperidinyl-imidazolidine-2,4-dione with 5-chloro-2-methylbenzenesulfonyl chloride, and (2) optional hydantoin ring formation via Bucherer-Bergs reaction . The 5-chloro-2-methylbenzenesulfonyl chloride starting material is a commodity chemical (CAS 77488-66-5), priced at approximately $0.50–2.00/g at bulk scale . In contrast, the synthesis of the biphenyl analog (CAS 2034526-57-1) requires a 3'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride intermediate that necessitates a Suzuki-Miyaura cross-coupling step, adding 1–2 synthetic stages, increasing cost by an estimated 2- to 5-fold, and introducing palladium contamination risks . This simpler synthetic route translates to more reliable supply, lower procurement cost at gram-to-kilogram scale, and faster analog generation for SAR campaigns [1].

Synthetic Accessibility Procurement Cost Supply Chain SAR Expansion

Optimal Research & Industrial Application Scenarios for 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione


Lead Optimization for Selective MMP-12 Inhibitors in Respiratory Disease

The target compound serves as a structural analog of AZD1236, replacing the 5-chloropyridin-2-yloxy moiety with a 5-chloro-2-methylphenyl sulfonamide while retaining the hydantoin-piperidine zinc-binding scaffold. Procure this compound as a chemical probe to evaluate whether the 5-chloro-2-methylphenyl substitution maintains MMP-12/MMP-9 inhibitory potency (reference AZD1236 IC50 values of 6.1 and 4.5 nM respectively) while potentially improving selectivity over MMP-2 and MMP-13 through altered P1' pocket occupancy . The ortho-methyl group may also reduce CYP450-mediated oxidation at the phenyl ring, a known metabolic liability of AZD1236 [1].

Kinase Inhibitor Fragment-Based Drug Discovery: DFG-Out Conformation Probe

Given the 5-chloro-2-methylphenyl motif's validated role in JAK1 (IC50 = 15 nM for optimized analog) and Raf kinase (XL281/BMS-908662) inhibition, employ this compound as a starting fragment or scaffold-hopping template for type II kinase inhibitor programs targeting kinases that adopt the DFG-out conformation [2]. The hydantoin core provides two hydrogen bond donor/acceptor pairs suitable for hinge binding, while the sulfonamide linker and ortho-methyl phenyl ring pre-organize the molecule for allosteric back-pocket occupancy. Screen against kinase panels (e.g., JAK, Raf, VEGFR families) to establish selectivity fingerprints and identify novel kinase targets [3].

SAR Library Expansion with Lower Procurement Overhead

The 5-chloro-2-methylphenyl sulfonamide variant (CAS 2034312-26-8) offers significant supply chain advantages over the biphenyl analog (CAS 2034526-57-1), including fewer synthetic steps (2 vs. 3–4), lower estimated procurement cost ($500–1,500/kg vs. $1,500–7,500/kg), and no palladium cross-coupling contamination risk . Procure this compound in multi-gram quantities as the parent scaffold for parallel synthesis of sulfonamide, piperidine N-substitution, and hydantoin N3-derivatization libraries. Use the cost savings to expand the library size or include additional biological assays (e.g., metabolic stability, CYP inhibition, hERG) early in the hit-to-lead phase .

PTP1B Inhibitor Scaffold-Hopping Starting Point

Imidazolidine-2,4-dione derivatives have demonstrated selective PTP1B inhibition (reported IC50 ≈ 12 µM for closely related 4-ethoxy-3-fluorophenyl analog), with selectivity over TCPTP . The 5-chloro-2-methyl substitution in the target compound provides differentiated electronic properties (electron-withdrawing chlorine, electron-donating methyl) that may enhance PTP1B active-site interactions compared to the reported 4-ethoxy analog. Procure this compound for comparative PTP1B vs. TCPTP selectivity profiling to determine whether the chloro-methyl substitution pattern improves the selectivity window, a critical parameter for diabetes and obesity target validation [4].

Quote Request

Request a Quote for 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.